15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
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Overview
Description
15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a useful research compound. Its molecular formula is C20H16ClN3O and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activities
- A study by Hassaneen, Wardkhan, and Mohammed (2013) details the synthesis of various pyrazoloisoquinoline and pyridazinopyrazoloisoquinoline derivatives, including compounds similar to the specified chemical. These derivatives were evaluated for their antitumor activities, indicating potential applications in cancer research (Hassaneen, Wardkhan, & Mohammed, 2013).
Palladium-Catalyzed Amination for Synthesis
- Prabakaran, Manivel, and Khan (2010) described a microwave-accelerated palladium-catalyzed amination of 1-chloroisoquinolines, leading to the formation of various heterocyclic amines. This method can be applied to synthesize compounds similar to the one , indicating its significance in the synthesis of novel chemical entities (Prabakaran, Manivel, & Khan, 2010).
Anti-inflammatory and Analgesic Agents
- Research by Farag et al. (2012) on novel quinazolinone derivatives, which are structurally related to the specified compound, explored their potential as anti-inflammatory and analgesic agents. This suggests possible therapeutic applications for related compounds (Farag et al., 2012).
Intramolecular Cyclizations
- Stepakov et al. (2012) investigated the preparation of isoxazolopyrroloisoquinolines by intramolecular cyclization, a process that could be relevant for synthesizing compounds like the one mentioned. This study contributes to understanding synthetic pathways for complex heterocyclic compounds (Stepakov et al., 2012).
Microwave-Assisted Synthesis
- Meindl et al. (2009) reported on the microwave-assisted synthesis of isoquinolin-5(6H)-ones, demonstrating a rapid method for creating complex structures similar to the chemical , which could be significant for pharmaceutical and chemical research (Meindl, Stern, Mert-Balci, & Beifuss, 2009).
C-N Bond Formation via SRN1 Reactions
- A study by Barolo et al. (2013) explored photo-stimulated C-N bond forming reactions, which could be applicable to the synthesis of compounds like 11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one. This research provides insights into novel synthetic routes for heterocyclic compounds (Barolo, Wang, Rossi, & Cuny, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle control pathway. By preventing the phosphorylation of key components, the compound disrupts the normal progression of the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
These properties are important for predicting the compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation . It has been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . Additionally, it has been observed to induce apoptosis within HCT cells .
Properties
IUPAC Name |
15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-16-7-3-4-8-17(16)24-19-11-18-14-6-2-1-5-13(14)9-10-23(18)20(25)15(19)12-22-24/h1-8,12,18H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVBPINFZKIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NN3C4=CC=CC=C4Cl)C5=CC=CC=C51 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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